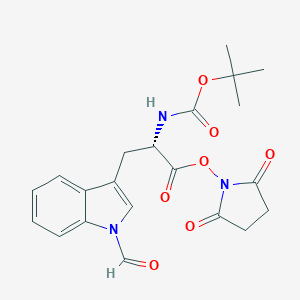

Boc-trp(for)-osu

Description

Significance of Activated Esters in Modern Peptide Bond Formation

The formation of a peptide bond, which is an amide linkage between two amino acids, is a thermodynamically unfavorable process that requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. rsc.orgresearchgate.net In modern peptide synthesis, this activation is often achieved through the use of "activated esters." These are esters that are more reactive towards nucleophiles, such as amines, than simple alkyl esters. rsc.org The use of pre-formed, stable, and well-defined active esters can be crucial for suppressing racemization, a common side reaction that can occur when the carboxylic group is "overactivated" by conventional coupling reagents. rsc.org

Among the various types of activated esters developed, N-hydroxysuccinimide (NHS) esters have become some of the most widely used reagents in peptide chemistry and bioconjugation. chemicalbook.comthieme-connect.com First proposed for peptide synthesis in the 1960s, NHS esters offer a favorable balance of high reactivity towards amino groups and relative stability towards hydrolysis in aqueous environments. chemicalbook.comamerigoscientific.comchemicalbook.com This stability allows for the isolation, purification, and storage of the activated amino acid derivative, which is a significant advantage over methods that generate the active species in situ. chemicalbook.comwikipedia.org The reaction of an NHS ester with a primary amine proceeds efficiently under mild conditions to form a stable amide bond, with the N-hydroxysuccinimide by-product being water-soluble and easily removed during purification. chemicalbook.comgoogle.com This reliable and clean reaction profile has cemented the role of NHS esters as indispensable tools for constructing peptide backbones. thieme-connect.comamerigoscientific.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 70601-13-7 | chemimpex.comchemical-suppliers.eu |

| Molecular Formula | C₂₁H₂₃N₃O₇ | chemimpex.comchemical-suppliers.eu |

| Molecular Weight | 429.44 g/mol | chemimpex.com |

| Appearance | White powder | chemimpex.com |

| Melting Point | 153-160 °C | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

| Storage Conditions | 0-8°C | chemimpex.com |

Pivotal Role of Protected Tryptophan Derivatives in Constructing Complex Peptide Architectures

To overcome these issues, protected tryptophan derivatives are essential for the successful synthesis of complex peptides. researchgate.net By temporarily masking the reactive indole (B1671886) nitrogen, these derivatives prevent its participation in side reactions. peptide.com The use of a protecting group on the indole ring is a key strategy to minimize degradation and ensure the fidelity of the synthesized peptide sequence. peptide.comresearchgate.net This protection is particularly critical in the synthesis of long peptides or those containing multiple tryptophan and arginine residues, where the cumulative exposure to acidic reagents increases the likelihood of side reactions. nih.govresearchgate.net The choice of the indole-protecting group is therefore a critical parameter in the design of a synthetic strategy, as it must be stable throughout the synthesis but readily removable at the final stage without damaging the completed peptide.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O7/c1-21(2,3)30-20(29)22-15(19(28)31-24-17(26)8-9-18(24)27)10-13-11-23(12-25)16-7-5-4-6-14(13)16/h4-7,11-12,15H,8-10H2,1-3H3,(H,22,29)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJBLCAUIANFPJ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimizations for Boc Trp for Osu

Established Solution-Phase Synthesis Protocols for Nα-Boc-Tryptophan N-Hydroxysuccinimide Ester

Solution-phase synthesis provides a well-established route for preparing activated amino acid derivatives like Boc-Trp(For)-OSu. These protocols typically involve sequential protection and activation steps.

Carboxyl Group Activation Techniques Utilizing N-Hydroxysuccinimide

The conversion of a carboxylic acid to an N-hydroxysuccinimide (NHS) ester is a fundamental reaction for creating activated amino acid derivatives. This process makes the carboxyl group susceptible to nucleophilic attack by amines, forming amide bonds, which are essential for peptide synthesis chemicalbook.comfiveable.mewikipedia.orgorganic-chemistry.org. The reaction typically involves treating the carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, most commonly a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) chemicalbook.comwikipedia.org.

The general reaction scheme involves: Carboxylic Acid + N-Hydroxysuccinimide + Coupling Agent → N-Hydroxysuccinimide Ester + By-product

NHS esters are favored due to their favorable reactivity, relative stability towards hydrolysis, good crystallizability, and low toxicity chemicalbook.com. They react efficiently with primary amines under mild alkaline conditions (pH 7-9) to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct thermofisher.com. This method is widely used for conjugating fluorophores or other molecules to amine residues in proteins and peptides chemicalbook.com. For instance, the synthesis of Boc-Phe-OSu, a related activated amino acid ester, has been reported to proceed efficiently using EDC and NHS rsc.org.

Parameters Influencing Reaction Efficiency and Product Yield

Several parameters critically influence the efficiency and yield of NHS ester formation. These include the choice of coupling agent, solvent, reaction temperature, and reaction time.

Coupling Agents: Carbodiimides like DCC and EDC are widely employed. DCC is effective but can cause allergic reactions and generates dicyclohexylurea, which can be difficult to remove google.com. EDC is often preferred as it forms a water-soluble urea (B33335) byproduct, simplifying purification wikipedia.org. Alternative methods using reagents like triphenylphosphine (B44618) and iodine have also been developed, offering a carbodiimide-free route at room temperature organic-chemistry.org.

Solvents: Anhydrous organic solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), or acetonitrile (B52724) (CH3CN) are commonly used to ensure efficient activation and prevent hydrolysis of the activated ester wikipedia.orgrsc.org.

Temperature and Time: Reactions are typically carried out at room temperature or cooled conditions (0-5 °C) to minimize side reactions and racemization wikipedia.orgorganic-chemistry.orgbeilstein-journals.org. Reaction times can vary from a few hours to overnight, depending on the specific substrates and conditions rsc.org.

Optimizing these parameters is crucial for achieving high yields and purity of the desired NHS ester. For example, the synthesis of Boc-Asp(tBu)-Ala-OSu involved reacting Boc-Asp(tBu)-Ala-OH with NHS and EDC·HCl in DMF for 22 hours at room temperature, yielding the product in high purity rsc.org.

Indole (B1671886) Protection Strategies in Tryptophan Derivatives Synthesis

Tryptophan's indole ring is susceptible to various side reactions, particularly alkylation and oxidation, during peptide synthesis, especially under acidic deprotection conditions or during activation steps tandfonline.comug.edu.pl. Therefore, protecting the indole nitrogen is often necessary.

Formyl Group as a Protecting Moiety for the Indole Nitrogen of Tryptophan in Boc/Bzl Schemes

The formyl (For) group is a common and effective protecting group for the indole nitrogen of tryptophan, particularly in Boc/Bzl-based solid-phase peptide synthesis (SPPS) ug.edu.plpeptide.compeptide.compeptide.compeptide.com. It is introduced by treating tryptophan with formic acid, often with an acid catalyst ug.edu.plwiley-vch.de. The formyl group is electron-withdrawing, which reduces the indole's susceptibility to electrophilic attack, such as tert-butylation that can occur during Boc deprotection with trifluoroacetic acid (TFA) tandfonline.comug.edu.plpeptide.comnih.gov. This protection strategy is vital for preventing side reactions and ensuring the integrity of the tryptophan residue peptide.compeptide.com. Boc-Trp(For)-OH is a standard building block in Boc/Bzl SPPS peptide.compeptide.com.

Considerations for Orthogonal Deprotection Strategies in Relation to Formyl Protection

Orthogonal protection strategies are essential in peptide synthesis, allowing for the selective removal of protecting groups without affecting others. The formyl group on tryptophan offers some advantages in this regard. In Boc/Bzl chemistry, the formyl group is typically removed during the final cleavage step, often with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) peptide.compeptide.com. It can also be removed under milder conditions, such as with piperidine (B6355638) in DMF or by thiolysis peptide.compeptide.com.

The formyl group's lability under specific conditions allows for selective deprotection. For example, while Boc groups are typically removed with TFA, the formyl group on tryptophan is generally stable to TFA but can be cleaved during stronger acidic cleavage conditions like HF peptide.compeptide.com. This difference in lability is a key consideration for orthogonal deprotection strategies. However, the formyl group's stability can vary, and its removal might be required prior to certain cleavage reagents peptide.com.

Novel and Green Chemistry Approaches in Synthetic Design

The drive towards sustainable chemistry has spurred the development of greener methods for synthesizing activated amino acid esters. These approaches aim to reduce waste, minimize the use of hazardous solvents and reagents, and improve energy efficiency.

Microwave and Ultrasound Activation: Microwave-assisted synthesis and sonochemistry have emerged as powerful tools in organic synthesis, offering reduced reaction times, increased yields, and improved selectivity oiccpress.comresearchgate.netoiccpress.comumb.edu. These methods can be applied to various activation and coupling reactions, aligning with green chemistry principles by potentially reducing solvent usage and energy consumption.

Carbodiimide-Free Activation: The development of carbodiimide-free methods for activating carboxylic acids is an area of active research. For example, systems utilizing triphenylphosphine (PPh3) and iodine (I2) in the presence of a base have been shown to efficiently synthesize NHS esters under mild, room-temperature conditions, avoiding the use of carbodiimides and their associated byproducts organic-chemistry.org.

Enzymatic Synthesis: Biotransformation using enzymes offers high selectivity and operates under mild conditions, making it an environmentally friendly alternative for certain synthetic steps oiccpress.comresearchgate.net. While not directly applied to this compound synthesis in the provided search results, enzymatic methods are a growing area in green chemistry for amino acid modifications.

These novel approaches aim to make the synthesis of complex molecules like this compound more sustainable and efficient, reducing their environmental footprint.

Reactivity Profiles and Mechanistic Investigations of Boc Trp for Osu

Detailed Reaction Mechanisms of N-Hydroxysuccinimide Esters in Nucleophilic Acyl Substitution

The utility of Boc-Trp(For)-OSu in peptide synthesis is fundamentally based on the reactivity of the N-Hydroxysuccinimide (NHS) ester. This moiety serves as an activated carboxylic acid derivative, facilitating the formation of an amide (peptide) bond through a nucleophilic acyl substitution reaction. nih.govchemicalbook.com The general mechanism proceeds via a two-step addition-elimination pathway. masterorganicchemistry.comvanderbilt.edu

In the first step, the nucleophilic α-amino group of an incoming amino acid or peptide attacks the electrophilic carbonyl carbon of the OSu ester. This leads to the formation of a transient tetrahedral intermediate. vanderbilt.edubyjus.com Subsequently, this unstable intermediate collapses, reforming the carbonyl double bond and expelling the N-hydroxysuccinimide as a stable leaving group. masterorganicchemistry.com The result is the formation of a new peptide bond.

The reactivity of NHS esters is favorable for peptide synthesis due to a balance of factors. They are sufficiently reactive to couple efficiently with amines under mild conditions, yet they exhibit greater stability towards hydrolysis compared to more reactive acylating agents like acid chlorides. chemicalbook.com This stability allows for their isolation, purification, and storage. chemicalbook.comchemicalbook.com The N-hydroxysuccinimide byproduct is water-soluble, which can simplify its removal during the workup process. chemicalbook.com

The reaction is typically carried out in organic solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). chemicalbook.com The rate of the coupling reaction is influenced by the concentration of the reactants and the pH of the reaction medium. Mild alkaline conditions can enhance the nucleophilicity of the attacking amine, but also increase the risk of hydrolysis of the NHS ester. chemicalbook.comguidechem.com

Nα-Boc Group Chemistry and its Acid-Labile Deprotection Mechanisms

The Nα-tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids. lifetein.comnih.gov Its popularity stems from its stability under a variety of reaction conditions, including those used for peptide coupling, and its facile removal under specific acidic conditions. nih.govtotal-synthesis.com This selective lability is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis. lifetein.comwikipedia.org

The deprotection of the Boc group is most commonly achieved by treatment with a strong acid, typically trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). total-synthesis.comsigmaaldrich.comcommonorganicchemistry.com The mechanism of this acidolysis involves the protonation of the carbonyl oxygen of the carbamate. total-synthesis.comcommonorganicchemistry.com This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a highly stable tert-butyl carbocation and a carbamic acid intermediate. commonorganicchemistry.com The carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide gas. total-synthesis.comcommonorganicchemistry.com

The acid-catalyzed removal of the Boc group generates a reactive tert-butyl carbocation (also referred to as a carbonium ion). total-synthesis.comcommonorganicchemistry.com This electrophilic species can engage in undesirable side reactions, most notably the alkylation of nucleophilic residues within the peptide chain. nih.gov Amino acids with nucleophilic side chains, such as methionine and particularly tryptophan, are susceptible to this modification. nih.govnih.gov

To mitigate these side reactions, "scavengers" are added to the deprotection cocktail. nih.govresearchgate.net Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the amino acid side chains. Common scavengers include water, triethylsilane, thiophenol, and various thiol-containing compounds like 1,2-ethanedithiol (B43112) (EDT). nih.govresearchgate.net These scavengers rapidly quench the tert-butyl cation, converting it into neutral, non-reactive byproducts like isobutylene (B52900) or tert-butyl trifluoroacetate, which can then be removed. total-synthesis.comnih.gov

Table 1: Common Scavengers Used in Boc Deprotection

| Scavenger | Mechanism of Action |

|---|---|

| Water | Reacts with the tert-butyl cation to form tert-butanol. |

| Triethylsilane | Reduces the tert-butyl cation to isobutane. nih.gov |

| Thiophenol/Anisole | Acts as a Friedel-Crafts substrate for the tert-butyl cation. |

The indole (B1671886) ring of tryptophan is particularly susceptible to electrophilic attack by the tert-butyl cation generated during Boc deprotection, leading to tert-butylation at various positions on the indole nucleus. nih.govresearchgate.net This side reaction can be a significant problem, resulting in a heterogeneous peptide product that is difficult to purify.

The primary strategy to prevent this undesired alkylation is the use of scavengers in the TFA deprotection solution, as detailed above. nih.govchempep.com However, an additional and highly effective protective measure is the modification of the indole ring itself. In this compound, the indole nitrogen is protected with a formyl (-CHO) group. peptide.com This electron-withdrawing group deactivates the indole ring towards electrophilic substitution, thereby significantly reducing its propensity for alkylation by the tert-butyl cation. peptide.com The formyl group is stable to the acidic conditions of Boc deprotection but can be removed later under specific conditions, such as treatment with a nucleophile like piperidine (B6355638) in DMF or thiolytically during the final cleavage from the resin. peptide.com

Reactivity and Stability Considerations of the Activated N-Hydroxysuccinimide Moiety

The N-hydroxysuccinimide (NHS) ester moiety in this compound is a critical component for efficient peptide bond formation. chemicalbook.comguidechem.com These "active esters" were developed to be highly reactive towards aminolysis (reaction with amines) while maintaining reasonable stability for practical handling. chemicalbook.comchemicalbook.com

The reactivity of the NHS ester is attributed to the electron-withdrawing nature of the succinimidyl group, which makes the carbonyl carbon more electrophilic and renders the N-hydroxysuccinimide anion a good leaving group. chemicalbook.com NHS esters react readily with primary amines at room temperature to form stable amide bonds. nih.govnih.gov

Despite their utility, NHS esters are susceptible to hydrolysis, particularly in the presence of water and at higher pH values. chemicalbook.com Hydrolysis regenerates the carboxylic acid and N-hydroxysuccinimide, effectively quenching the activated species and preventing peptide coupling. Therefore, reactions involving NHS esters are typically conducted under anhydrous conditions. The stability of solid, crystalline NHS esters is generally good, allowing for storage over extended periods, especially in a desiccator. chemicalbook.com

Table 2: Relative Reactivity and Stability of this compound Moieties

| Moiety | Conditions for Cleavage/Reaction | Stability Profile |

|---|---|---|

| OSu-ester | Nucleophilic attack by amines (e.g., another amino acid) | Susceptible to hydrolysis, especially under basic conditions. |

| Nα-Boc group | Strong acid (e.g., TFA) | Stable to basic and nucleophilic conditions. |

Analysis of Racemization Control and Side Product Formation during Coupling Reactions

A significant challenge in peptide synthesis is the preservation of the stereochemical integrity of the chiral α-carbon of the amino acid. nih.gov During the activation and coupling steps, there is a risk of racemization (or epimerization for peptides), which can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product. bachem.compeptide.com

The mechanism of racemization for N-protected amino acids typically involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. bachem.com The formation of this planar, achiral intermediate allows for the loss of stereochemistry upon subsequent ring-opening by the nucleophilic amine. The use of pre-activated esters, such as NHS esters, is generally considered a safer method for minimizing racemization compared to in-situ activation with reagents like carbodiimides alone. bachem.com This is because the conditions for forming the NHS ester can be controlled to minimize oxazolone (B7731731) formation, and the subsequent coupling reaction proceeds without the presence of the activating agent.

However, the risk of racemization is never entirely eliminated and can be influenced by factors such as the choice of solvent, the presence of base, and the reaction temperature. bachem.com For instance, the presence of excess tertiary base can promote oxazolone formation and increase the rate of racemization. bachem.com Therefore, careful control of reaction conditions is crucial.

Other potential side products during the coupling of this compound can include the formation of dipeptides of N-hydroxysuccinimide or the premature cleavage of the formyl group if inappropriate basic conditions are used. Careful execution of the coupling and subsequent workup procedures is necessary to ensure the formation of the desired peptide in high purity.

Table 3: Chemical Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | Nα-tert-butyloxycarbonyl-N-in-formyl-L-tryptophan N-hydroxysuccinimide ester |

| Boc | tert-butyloxycarbonyl |

| OSu / NHS | N-hydroxysuccinimide |

| For | Formyl |

| TFA | Trifluoroacetic acid |

| DCM | Dichloromethane |

| DMF | Dimethylformamide |

| EDT | 1,2-Ethanedithiol |

Academic Applications of Boc Trp for Osu in Complex Peptide Chemistry

Strategic Utilization in Solid-Phase Peptide Synthesis (SPPS) Methodologies

In Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is anchored to an insoluble resin support, allowing for the iterative addition of amino acids. peptide.com Boc-Trp(For)-OSu is particularly valuable within the classic Boc/Benzyl (Boc/Bzl) protection strategy.

The Boc/Bzl strategy is a foundational method in SPPS that employs acid-labile protecting groups. seplite.com It relies on differential acid lability for selective deprotection: the temporary Nα-Boc group is removed by moderate acid, typically trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups require a much stronger acid, such as hydrofluoric acid (HF), for cleavage. peptide.comseplite.com

This compound integrates seamlessly into this scheme.

Nα-Boc Group : This temporary protecting group is cleaved at each cycle of synthesis with TFA to expose the N-terminal amine for the next coupling step. chempep.com

Nin-Formyl Group : The tryptophan indole (B1671886) side chain is susceptible to modification during the repeated TFA-mediated deprotection steps. The formyl group provides robust protection for the indole nitrogen, preventing side reactions. peptide.com This formyl group is stable to the TFA used for Boc removal but can be cleaved during the final deprotection step. peptide.comsigmaaldrich.com The use of scavengers is also recommended when tryptophan is present to prevent side product formation from reactive cations generated during deprotection. peptide.comchempep.com

| Protecting Group | Role in Boc/Bzl Scheme | Cleavage Condition |

| Boc (tert-butyloxycarbonyl) | Temporary Nα-amine protection | Moderate Acid (e.g., 50% TFA in DCM) peptide.com |

| For (Formyl) | Side-chain protection for Tryptophan indole | Thiolysis or piperidine (B6355638) in DMF peptide.com |

| Bzl (Benzyl-based) | "Permanent" side-chain protection | Strong Acid (e.g., HF, TFMSA) peptide.com |

The efficiency of each coupling step in SPPS is critical; an average yield of 98% per step results in only a 67% yield for a 10-mer peptide. iris-biotech.de Incomplete coupling reactions lead to the formation of "deletion sequences," which are peptides missing one or more amino acids, complicating purification. iris-biotech.de

Role in Solution-Phase Peptide Synthesis and Fragment Condensation

While SPPS is dominant, solution-phase synthesis remains important, particularly for large-scale production and the synthesis of very large peptides or small proteins through fragment condensation. peptide.com This technique involves coupling protected peptide segments together in solution. peptide.com

This compound is also applicable here. A peptide fragment can be synthesized with this compound as its C-terminal residue. The activated OSu ester of this fragment can then be reacted with the N-terminal amine of another peptide fragment to form a larger peptide chain. This approach can be hampered by the poor solubility of protected peptide fragments, but it allows for the purification of intermediate fragments, which can simplify the final purification process. nih.gov

Synthesis of Tryptophan-Containing Peptides for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and medicinal chemistry, aiming to understand how chemical structure correlates with biological activity. These studies often require the synthesis of a series of analog peptides where specific amino acids are substituted or modified.

The synthesis of tryptophan-based compounds has been pivotal in developing selective inhibitors for enzymes like butyrylcholinesterase, a target in Alzheimer's disease research. nih.gov Building blocks such as this compound are essential for systematically incorporating tryptophan into peptide sequences. By ensuring the integrity of the tryptophan residue during synthesis, researchers can confidently attribute changes in biological activity to other modifications in the peptide sequence, thereby establishing a clear SAR. For example, studies on Boc-protected tryptophan-based dipeptides have been conducted to evaluate their potential as broad-spectrum anti-bacterial agents. nih.gov

Development of Peptide-Based Probes and Conjugates for Biochemical Research

Peptides containing tryptophan are often used as intrinsic fluorescent probes due to the properties of the indole ring. To create more sophisticated tools for biochemical research, these peptides can be conjugated to other molecules like biotin, fluorescent dyes, or larger proteins.

Bioconjugation involves the covalent attachment of molecules to biomolecules like peptides or proteins. guidechem.com this compound is a valuable reagent in this context due to its OSu ester functionality. The N-hydroxysuccinimide ester is highly reactive toward primary amino groups (such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue), forming a stable amide bond. guidechem.com

This reactivity allows for a peptide synthesized using this compound to be readily conjugated to other molecules. For instance, a peptide can be synthesized and deprotected, and its free N-terminal amine can then be used as a handle to attach a reporter molecule. This strategy is central to creating peptide-based probes for studying protein-protein interactions, enzyme activity, and cellular imaging. nih.gov

The Role of this compound in Complex Peptide Chemistry: An Examination of its Application in Fluorescent Peptide Synthesis

Despite a comprehensive review of available academic literature, there is a notable absence of specific research detailing the direct application of this compound (Nα-Boc-N-in-formyl-L-tryptophan N-hydroxysuccinimide ester) in the synthesis of fluorescent peptide constructs. While the broader field of fluorescent peptide labeling is well-documented, the use of this particular activated tryptophan derivative for such purposes does not appear to be a commonly employed or reported strategy.

The synthesis of fluorescently labeled peptides is a critical technique in biochemical and medical research, enabling the visualization and tracking of peptides in biological systems. This process typically involves the covalent attachment of a fluorophore to a peptide. The selection of reagents is crucial for a successful synthesis, with activated amino acid derivatives often playing a key role in the solid-phase peptide synthesis (SPPS) process.

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for the alpha-amino group of amino acids. For tryptophan, the indole side chain is also susceptible to modification during synthesis, necessitating an additional protecting group. The formyl (For) group is one such protecting group for the indole nitrogen. The OSu (N-hydroxysuccinimide) ester is an activating group that facilitates the formation of a peptide bond.

While the individual components of this compound suggest its potential utility in peptide synthesis, the scientific literature does not currently provide specific examples or detailed research findings on its use in creating fluorescent peptide constructs. Research in this area tends to focus on other strategies, such as:

Post-synthesis labeling: Where a completed peptide is reacted with a fluorescent dye that targets a specific functional group, such as a primary amine or a thiol.

Incorporation of fluorescent amino acids: The direct incorporation of unnatural amino acids that are inherently fluorescent into the peptide sequence during SPPS.

Use of other activated amino acids: The use of different protected and activated amino acid derivatives in conjunction with fluorescent labeling strategies.

Due to the lack of specific data on the use of this compound for the synthesis of fluorescent peptides, no detailed research findings or data tables can be provided at this time. Further research would be required to explore the feasibility and potential advantages or disadvantages of using this specific compound for creating fluorescent peptide constructs.

Analytical Research Methodologies for Characterization and Reaction Monitoring

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and evaluating the purity of Boc-trp(for)-osu.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule. For this compound, ¹H NMR and ¹³C NMR are foundational for structural confirmation.

¹H NMR Spectroscopy: This technique reveals the presence and relative number of different types of protons. Key signals expected for this compound include:

A characteristic singlet for the tert-butyl protons of the Boc group, typically appearing around 1.4-1.5 ppm.

Signals corresponding to the aromatic protons of the indole (B1671886) ring, which exhibit complex splitting patterns in the 7.0-7.5 ppm range, with specific shifts influenced by the "(for)" modification.

The α-proton of the tryptophan residue, usually found around 4.5-5.0 ppm.

The β-protons of the tryptophan side chain, appearing as a multiplet around 3.0-3.5 ppm.

Protons associated with the N-hydroxysuccinimide (OSU) ester moiety, which typically appear as singlets in the 4.0-4.5 ppm region for the methylene (B1212753) groups.

The "(for)" modification on the tryptophan side chain would introduce unique signals, specific to its chemical nature, which would be critical for its identification.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Expected signals would include those for the carbonyl carbons of the Boc group and the OSU ester, the quaternary carbons and aromatic carbons of the indole ring, and the aliphatic carbons of the Boc group and the tryptophan side chain.

2D NMR Techniques (COSY, HMQC):

COSY (Correlation Spectroscopy): COSY experiments help establish proton-proton correlations, aiding in the assignment of coupled spins, such as the α-proton and β-protons of the amino acid.

HMQC (Heteronuclear Multiple-Quantum Correlation) / HSQC (Heteronuclear Single-Quantum Correlation): These techniques correlate protons directly to the carbons to which they are attached, greatly assisting in the assignment of ¹H and ¹³C signals and confirming structural assignments. For instance, HMQC can confirm the direct attachment of the α-proton to the α-carbon.

Purity Assessment: The presence of extraneous signals in ¹H or ¹³C NMR spectra, not attributable to this compound, indicates the presence of impurities. The integration of ¹H NMR signals allows for the semi-quantitative estimation of purity, provided that the impurity signals are well-resolved and identifiable.

Table 1: Typical NMR Chemical Shifts (ppm) for this compound

| Proton Type | Expected Chemical Shift (ppm) | Notes |

| Boc tert-butyl | 1.4 - 1.5 | Singlet, 9H |

| Indole Ring Protons | 7.0 - 7.5 | Multiplets, specific patterns depend on "(for)" modification |

| α-Proton (Trp) | 4.5 - 5.0 | Multiplet |

| β-Protons (Trp) | 3.0 - 3.5 | Multiplet |

| OSU Methylene Protons | 4.0 - 4.5 | Singlets (or closely spaced multiplets), 4H |

| "(for)" Modification | Variable | Specific signals dependent on the nature of the modification |

High-Performance Chromatographic Methods for Purity and Reaction Progression Monitoring

Chromatographic techniques are essential for separating, identifying, and quantifying components in a mixture, making them vital for assessing purity and tracking reaction progress.

Reversed-phase HPLC (RP-HPLC) is a workhorse for analyzing amino acid derivatives and peptides, offering excellent separation capabilities for compounds of varying polarity.

Methodology: this compound is typically analyzed using a C18 stationary phase. The mobile phase usually consists of a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of trifluoroacetic acid (TFA) or formic acid) to ensure good peak shape and separation. Detection is commonly performed using UV absorbance, often at 280 nm due to the presence of the indole chromophore in tryptophan.

Reaction Monitoring: RP-HPLC can track the progress of reactions, such as the formation of the OSU ester from the corresponding carboxylic acid. By analyzing samples taken at different time points, the consumption of starting material and the appearance of the product can be quantified.

Purity Analysis: The purity of synthesized this compound is determined by the relative peak area of the main product compared to any detected impurities. A high percentage of the main peak indicates high purity. Common impurities might include unreacted starting materials, hydrolysis products of the OSU ester, or byproducts from the synthesis.

Table 2: Typical RP-HPLC Parameters and Findings for this compound

| Parameter | Typical Value/Condition | Notes |

| Stationary Phase | C18 (e.g., ODS-2, Symmetry C18) | Common for reversed-phase separations. |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% TFA or Formic Acid | Gradient elution is crucial for separating components with different polarities. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rates for analytical HPLC. |

| Detection Wavelength | 280 nm | Optimal for detecting tryptophan derivatives due to indole chromophore. |

| Retention Time (tR) | Variable (e.g., 8-15 min) | Specific to the exact mobile phase composition and gradient. |

| Purity Assessment | Peak area percentage of this compound | Typically >97% for high-purity material. |

| Impurity Detection | Peaks eluting before or after the main product | May include unreacted starting materials, hydrolysis products, or side reaction byproducts. |

Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Fragment Analysis (e.g., ESI-MS)

Mass spectrometry is a powerful technique for determining the exact molecular weight of a compound and providing insights into its structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique commonly coupled with HPLC, suitable for polar and thermally labile molecules like this compound. It typically generates protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.

Molecular Mass Confirmation: The detection of a prominent ion corresponding to the calculated molecular weight of this compound serves as direct confirmation of its identity. For example, if this compound has a molecular formula of C₂₀H₂₃N₃O₆ (similar to Boc-Trp-OSu, MW 401.41), ESI-MS would ideally detect a peak at m/z 402.16 (for [M+H]⁺).

Fragment Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves selecting a parent ion and fragmenting it to yield characteristic fragment ions. For this compound, expected fragmentation pathways could include:

Loss of the tert-butyloxycarbonyl (Boc) group, resulting in a fragment corresponding to [M - 57]⁺.

Cleavage of the OSU ester moiety.

Fragmentation of the tryptophan side chain, which can provide further structural information, especially regarding the "(for)" modification.

Table 3: Expected Mass Spectrometric Data for this compound

| Ion Type | Expected m/z (for C₂₀H₂₃N₃O₆) | Notes |

| Protonated Ion | 402.16 | [M+H]⁺, common in positive ion mode ESI-MS. |

| Sodiation Ion | 424.14 | [M+Na]⁺, can also be observed depending on sample preparation and mobile phase additives. |

| Fragment Ion 1 | ~345.09 | [M+H - Boc]⁺ (loss of tert-butyl cation, 57 Da). |

| Fragment Ion 2 | Variable | Fragmentation related to the OSU ester or the "(for)" modification, providing structural confirmation. |

Chiral Analysis for Determination of Enantiomeric Excess and Stereochemical Integrity

Amino acid derivatives often require confirmation of their stereochemical purity, especially if they are intended for applications where chirality is critical, such as peptide synthesis or pharmaceutical development.

Importance: Tryptophan is a chiral amino acid, and maintaining its stereochemical integrity (typically L-configuration) is crucial. The "(for)" modification might also introduce or affect chirality.

Chiral HPLC: The most common method for determining enantiomeric excess (ee) is chiral HPLC. This involves using a chiral stationary phase (CSP) that can selectively interact with one enantiomer over the other, leading to different retention times.

Methodology: A specific chiral column (e.g., based on polysaccharide derivatives, cyclodextrins, or proteins) is used with a mobile phase optimized for enantioseparation.

Findings: The ratio of the peak areas for the two enantiomers (e.g., L-Boc-trp(for)-osu and D-Boc-trp(for)-osu) allows for the calculation of the enantiomeric excess. For example, an ee of >98% indicates high enantiomeric purity.

Other Techniques: Capillary electrophoresis (CE) with chiral selectors can also be employed for chiral separations.

Table 4: Typical Chiral Analysis Parameters and Findings for this compound

| Parameter | Typical Value/Condition | Notes |

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), Protein-based, Cyclodextrin-based | Selection depends on the specific compound and its interaction with the CSP. |

| Mobile Phase | Varied (e.g., Hexane/Isopropanol, Ethanol/Water mixtures, often with additives) | Optimization is critical for baseline separation of enantiomers. |

| Detection | UV (e.g., 280 nm) | Standard detection method. |

| Enantiomeric Ratio | Determined by peak area integration of enantiomers | e.g., L-enantiomer vs. D-enantiomer. |

| Enantiomeric Excess (ee) | >98% (for enantiopure material) | Calculated as `( |

| Retention Times | Distinct for L- and D-enantiomers | The order of elution depends on the specific CSP and mobile phase. |

Theoretical and Computational Chemistry Studies Relevant to Boc Trp for Osu and Its Reactions

Molecular Modeling and Docking Simulations of Tryptophan-Containing Peptide Ligands

Molecular modeling and docking are indispensable computational techniques for understanding how peptides containing tryptophan interact with biological targets. Molecular dynamics (MD) simulations reveal the dynamic behavior of these peptides and their complexes, while docking predicts the preferred binding orientation of a ligand to its receptor.

The tryptophan residue, with its large, aromatic indole (B1671886) side chain, often plays a critical role in molecular recognition. It can participate in a variety of interactions, including hydrophobic contacts, hydrogen bonding (via the indole N-H group), and π-π stacking. acs.org MD simulations have been employed to explore these interactions in detail. For instance, simulations of tryptophan-rich antimicrobial peptides interacting with bacterial membranes have shown that tryptophan residues are key to anchoring the peptide to the membrane surface. mdpi.com

In a study of amyloid-forming peptides from hen egg white lysozyme, atomistic MD simulations highlighted the significant energetic contribution of the Trp62 residue to the stability of the amyloid structure. mdpi.com These simulations, often employing force fields like CHARMM, can quantify the contributions of individual residues to binding and stability, guiding the design of new peptide-based therapeutics. mdpi.com

Docking simulations further clarify the role of tryptophan in ligand binding. By predicting the binding pose of a tryptophan-containing peptide within a receptor's active site, researchers can identify key interactions that determine binding affinity and specificity. For example, docking studies of L-tryptophan with the human serotonin (B10506) transporter (SERT) have been used to assess its potential as an antidepressant agent by exploring its binding affinity within the transporter's binding pocket. researchgate.net Such simulations are crucial for structure-based drug design, allowing for the virtual screening of peptide libraries and the rational design of ligands with improved binding characteristics.

| Peptide/Ligand | Computational Method | System Studied | Key Finding Related to Tryptophan |

|---|---|---|---|

| K-Peptides (from Hen Egg White Lysozyme) | Atomistic Molecular Dynamics (MD) | Amyloid fibril models | Trp62 residue has the largest energy contribution to amyloid stability through hydrophobic contacts and hydrogen bonds. mdpi.com |

| L-Tryptophan | Molecular Docking (AutoDock) | Human Serotonin Transporter (SERT) | L-tryptophan can bind to essential amino acid residues in the SERT binding pocket with a binding affinity of -5.69 kcal/mol. researchgate.net |

| Tryptophan Substrate | Molecular Dynamics (MD) | Tryptophan 7-halogenase (PrnA) | MD simulations revealed stable π-π stacking interactions between the tryptophan substrate and aromatic residues (F103, W455, H101) in the active site. acs.org |

| Citrus Tryptophan Decarboxylase (pTDC) Ligands | Molecular Docking (AutoDock4.0) | 3D model of Citrus pTDC | Docking simulations confirmed the specificity of the enzyme's binding pocket for the L-tryptophan substrate. nih.gov |

Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for investigating the intricate details of chemical reactions, such as the peptide bond formation facilitated by Boc-Trp(For)-OSu. These methods allow for the characterization of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a level of detail that is often inaccessible through experimental means alone.

The formation of a peptide bond is a condensation reaction that is kinetically hindered and requires the activation of the carboxylic acid group. mdpi.com Reagents like this compound provide this activation through the N-hydroxysuccinimide (OSu) ester, which is a good leaving group. Quantum chemical studies on model systems, such as the condensation of two glycine (B1666218) molecules, have elucidated the fundamental steps of this process. mdpi.com The reaction typically proceeds via a nucleophilic attack of the amino group of one amino acid on the activated carbonyl carbon of the other. mdpi.com

DFT calculations can map the potential energy surface of the reaction, revealing the lowest energy path from reactants to products. For the uncatalyzed condensation of two alanines in the gas phase, the process has a high kinetic free energy barrier of about 50 kcal/mol. mdpi.com Computational studies have explored various catalytic mechanisms that lower this barrier. For example, investigations into prebiotic peptide formation have shown how phosphorylation can activate an amino acid, and how the presence of cations like Mg²⁺ can stabilize transition states and reaction intermediates, thereby reducing the activation energy. mdpi.comnih.gov

These theoretical models provide a framework for understanding the reaction involving this compound. The OSu group serves a similar function to phosphorylation by creating a highly electrophilic carbonyl carbon that is susceptible to nucleophilic attack. Quantum chemical calculations can model this specific reaction, determining the precise geometry of the transition state and the activation free energy, which are critical parameters for predicting reaction rates and understanding factors that influence coupling efficiency.

| Study Focus | Computational Method | Model System | Key Insights |

|---|---|---|---|

| Phosphorylation-based peptide bond formation | Density Functional Theory (DFT) at B3LYP-D3/6-311++G(d,p) level | Two glycine molecules + triphosphate | Elucidated a two-step mechanism involving the formation of an activated phosphoanhydride intermediate followed by condensation. mdpi.com |

| Catalysis by metal ions | Ab initio Hartree-Fock molecular orbital method | Glycine + ammonia (B1221849) + Mg²⁺ | Found that Mg²⁺ substantially decreases the free energy of activation by stabilizing the transition state and intermediate through chelation. nih.gov |

| Peptide bond formation on mineral surfaces | Density Functional Theory (DFT) at B3LYP/6-31+G(d,p) level | Glycine molecules on feldspar (B12085585) surfaces | Demonstrated that mineral surfaces can catalyze the reaction by lowering the activation barrier for the nucleophilic attack. mdpi.com |

| Influence of amino acid side chains (R-groups) | Density Functional Theory (DFT) | Pairs of amino acids | Showed that the propensity for peptide bond formation is influenced by the electronic effects of the R-groups, which alter bond orders and activation energies. scirp.org |

Conformational Analysis and Stereochemical Considerations of Protected Tryptophan Residues within Peptides

The three-dimensional structure of a peptide is intimately linked to its biological function. The incorporation of a protected amino acid like this compound influences the local and global conformation of the resulting peptide. Computational conformational analysis is used to explore the accessible shapes (conformations) of a molecule and determine their relative stabilities.

For a tryptophan residue, conformational flexibility arises from rotations around several single bonds: the backbone dihedral angles phi (φ) and psi (ψ), and the side-chain dihedral angles chi1 (χ₁) and chi2 (χ₂). The presence of protecting groups—the Nα-Boc group and the Nin-formyl group—adds further complexity and steric constraints that can favor specific conformations.

A comprehensive conformational analysis of N-acetyl-L-tryptophan-N-methylamide, a model compound for a tryptophan residue in a peptide, located 36 distinct stable conformers on the potential energy surface using ab initio calculations. conicet.gov.ar Such studies reveal that the relative energies of these conformers are determined by a delicate balance of intramolecular interactions, including hydrogen bonds and van der Waals forces between the side chain and the peptide backbone. conicet.gov.ar

Similarly, a detailed study on N-formyl-L-tryptophanamide, which models the formyl-protected tryptophan side chain, used a genetic algorithm combined with DFT calculations to explore its conformational space. This work identified a particularly stable, folded backbone conformation stabilized by a strong hydrogen bond between the formyl carbonyl oxygen and the amine hydrogen. Additional stabilizing interactions were noted between the carbonyl oxygen and the indole ring. This demonstrates how the formyl protecting group can directly influence the local geometry of the tryptophan residue.

The stereochemistry of the α-carbon is crucial. Naturally occurring amino acids in proteins are of the L-configuration. libretexts.org Chemical synthesis using this compound must preserve this stereochemistry, as racemization can lead to diastereomeric peptides with potentially different structures and biological activities. While computational studies primarily focus on the L-enantiomer, they can also model the impact of incorporating a D-amino acid, which can induce unique turns and folds in the peptide structure. researchgate.net

| Model Compound | Computational Method | Key Conformer(s) Identified | Stabilizing Interactions |

|---|---|---|---|

| N-acetyl-L-tryptophan-N-methylamide | Ab initio MO computations | 36 stable conformers were located on the Ramachandran hypersurface. | Relative stabilities are governed by sidechain-backbone interactions. conicet.gov.ar |

| N-formyl-L-tryptophanamide | Genetic Algorithm & DFT (B3LYP/6-31G+(d)) | A low-energy conformer with a folded backbone. | A strong hydrogen bond between the formyl carbonyl oxygen and the amine hydrogen. |

Future Research Directions and Innovative Methodological Advancements

Development of Enhanced Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's increasing focus on sustainability necessitates the development of greener synthetic pathways for key reagents like Boc-Trp(For)-OSu. Current methods for preparing N-hydroxysuccinimide (NHS) esters, including those for activated amino acids, often rely on carbodiimides such as DCC, which can generate urea (B33335) byproducts and require careful purification amerigoscientific.comresearchgate.net. Emerging strategies aim to mitigate these issues by exploring alternative activation methods and greener reaction conditions.

Research is directed towards:

Catalytic Carbonylation: Palladium-catalyzed carbonylation reactions offer an alternative route to NHS esters by coupling aryl halides with N-hydroxysuccinimide under carbon monoxide pressure amerigoscientific.com. Further development could focus on applying similar catalytic systems to the synthesis of this compound, potentially reducing waste and improving atom economy.

Oxidative Coupling: Methods utilizing oxidizing agents like 2-iodobenzoic acid (IBX) or tert-butyl hydrogen peroxide in conjunction with N-hydroxysuccinimide have shown promise for converting alcohols or aldehydes into NHS esters amerigoscientific.comthieme-connect.de. Adapting these oxidative strategies for formyl-protected tryptophan could lead to more environmentally benign syntheses.

Greener Solvents and Reagents: The exploration of alternative solvents, such as water-based systems or greener organic solvents, and the reduction or elimination of hazardous reagents are critical. For instance, the use of aryl 4-nitrosulfonates has been proposed as a beneficial and sustainable alternative to classical methods for synthesizing activated aryl esters of protected amino acids thieme-connect.com.

Exploration of Novel Catalytic Systems for Stereoselective Peptide Bond Formation with this compound

Achieving high stereoselectivity during peptide bond formation is paramount to prevent epimerization and ensure the purity of synthesized peptides. While this compound is an activated species, the coupling reaction itself can benefit from advanced catalytic systems.

Key areas of investigation include:

Organocatalysis: The development of organocatalytic methods for peptide bond formation using activated esters is an active area. Such catalysts can promote reactions with high efficiency and stereocontrol, offering a metal-free alternative thieme-connect.de.

Enzymatic Catalysis: Enzymes offer unparalleled selectivity and operate under mild conditions. While direct enzymatic synthesis of peptides using activated esters is still being explored, enzymes like tryptophan synthases are being engineered for biocatalytic production of tryptophan analogues, suggesting potential for future applications in peptide synthesis with modified amino acids pnas.orgnih.govgoogle.com.

Racemization-Free Coupling Reagents: Research into novel coupling reagents that inherently suppress racemization is crucial. Reagents such as ynamides have demonstrated superiority in preventing epimerization, enabling efficient peptide fragment condensation and cyclization acs.orgnih.govnih.gov. Applying these principles to systems involving this compound could lead to more robust peptide synthesis protocols.

Advanced Applications in Bioactive Peptide Design, Discovery, and Protein Engineering

This compound serves as a valuable building block for constructing peptides with specific biological functions. Its formyl-protected indole (B1671886) ring and activated ester functionality allow for precise incorporation into complex peptide sequences.

Future research directions encompass:

Peptide Libraries for Drug Discovery: The compound can be utilized in the synthesis of diverse peptide libraries for high-throughput screening in drug discovery programs. The formyl group offers a handle for subsequent modifications or can be removed to reveal the indole nitrogen for further functionalization.

Protein Engineering with Modified Tryptophan: While direct incorporation of this compound into proteins via ribosomal synthesis is not typical, its use in synthesizing peptide fragments that are later ligated into larger proteins is a viable strategy. Research into modifying proteins through the incorporation of non-canonical amino acids, including tryptophan derivatives, is expanding the scope of protein engineering caltech.edu. The formyl protection strategy is particularly relevant for protecting the indole nitrogen during peptide synthesis, which can be crucial for maintaining protein structure and function acs.orgpeptide.com.

Design of Novel Bioactive Peptides: The unique structural features of this compound can be leveraged to design peptides with enhanced stability, altered pharmacokinetic profiles, or novel biological activities. The formyl group, for instance, can influence solubility or serve as a precursor for other modifications researchgate.net.

Integration of this compound into Fully Automated and High-Throughput Peptide Synthesis Platforms

The drive towards automation and high-throughput synthesis in peptide chemistry aims to accelerate discovery and production. This compound is well-suited for integration into these advanced platforms.

Key advancements being pursued include:

Automated Solid-Phase Peptide Synthesis (SPPS): this compound can be readily incorporated into automated SPPS workflows, where it functions as a protected amino acid building block. Research into optimizing coupling efficiencies and minimizing side reactions in automated systems is ongoing advancedchemtech.com.

Continuous Flow Chemistry: The application of continuous flow reactors for peptide synthesis offers advantages in terms of reaction control, scalability, and reduced solvent usage. The use of reactive extrusion, a form of mechanochemistry and flow chemistry, has demonstrated the efficient synthesis of dipeptides and tripeptides using activated esters like Boc-Trp-OSu, highlighting its potential for industrial-scale, solvent-free production 5z.comresearchgate.netresearchgate.net.

Microwave and Ultrasound-Assisted Synthesis: These technologies can significantly reduce reaction times and improve yields in peptide synthesis. Exploring their application with this compound could lead to more rapid and energy-efficient preparation of tryptophan-containing peptides benthamscience.com.

The ongoing research into these areas promises to further enhance the utility and applicability of this compound in the synthesis of complex peptides and related biomolecules.

Q & A

Q. What are the optimal protocols for synthesizing Boc-Trp(For)-OSU with high yield and purity?

Methodological guidance includes:

- Using tert-butoxycarbonyl (Boc) and formyl (For) protective groups to block reactive sites on tryptophan during peptide synthesis .

- Activating the carboxyl group with N-hydroxysuccinimide (OSu) to enhance coupling efficiency in solid-phase peptide synthesis (SPPS) .

- Purification via reverse-phase HPLC or flash chromatography, with purity validation by NMR (e.g., ensuring absence of unreacted intermediates) and mass spectrometry .

Q. How can this compound be characterized to confirm its molecular structure and purity?

Key analytical methods involve:

- NMR spectroscopy : Analyze proton shifts for Boc (1.4 ppm, singlet) and formyl groups (8.1 ppm) to confirm protection status .

- Mass spectrometry : Verify molecular weight (429.423 g/mol) and isotopic patterns .

- HPLC : Assess purity (>98% recommended for reproducible peptide synthesis) using C18 columns and acetonitrile/water gradients .

Q. What factors influence the stability of this compound during storage and experimental use?

Stability considerations include:

- Storage at -20°C in anhydrous, oxygen-free conditions to prevent hydrolysis of the OSu ester .

- Avoiding prolonged exposure to basic pH (>8.0), which can deprotect the Boc group .

- Monitoring for discoloration (yellowing), which indicates formyl group degradation .

Advanced Research Questions

Q. How should researchers design experiments to resolve discrepancies in this compound’s bioactivity across peptide sequences?

A systematic approach includes:

- Controlled variable testing : Compare bioactivity in peptides with/without Trp(For) to isolate its role .

- Structural analysis : Use X-ray crystallography or circular dichroism to assess conformational changes induced by formylation .

- Data triangulation : Cross-reference results with computational simulations (e.g., molecular docking) to predict binding interactions .

Q. What methodologies address low coupling efficiency of this compound in automated SPPS?

Troubleshooting strategies involve:

- Pre-activation : Incubate the reagent with coupling agents (e.g., DCC) for 10–15 minutes before adding to the resin .

- Solvent optimization : Use dimethylformamide (DMF) with 0.1 M HOAt to reduce steric hindrance .

- Real-time monitoring : Employ Kaiser tests or FTIR to detect unreacted amines and adjust reaction times .

Q. How can researchers validate the role of this compound in cross-disciplinary studies (e.g., neuropeptide or antimicrobial peptide design)?

Validation frameworks include:

- Functional assays : Measure receptor binding affinity (e.g., SPR) or antimicrobial activity (MIC assays) .

- Comparative studies : Synthesize parallel peptides with unprotected tryptophan to quantify formylation’s impact .

- Meta-analysis : Review literature on Trp modifications in similar contexts to identify trends or gaps .

Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s solubility in organic solvents?

Robust analysis methods include:

- Design of Experiments (DoE) : Test solubility across solvent mixtures (e.g., DCM:DMF ratios) and temperatures .

- Multivariate regression : Identify solvent polarity and steric parameters as predictors of solubility .

- Error source analysis : Quantify batch-to-batch variability in purity using ANOVA .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.